molecular formula C15H31Cl B14734104 6-Butyl-6-chloroundecane CAS No. 5398-62-9

6-Butyl-6-chloroundecane

Cat. No.: B14734104
CAS No.: 5398-62-9
M. Wt: 246.86 g/mol
InChI Key: KIKMZPHFJLZHMW-UHFFFAOYSA-N
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Description

6-Butyl-6-chloroundecane is an organic compound with the molecular formula C15H31Cl. It is a chlorinated hydrocarbon, specifically a chlorinated alkane, characterized by the presence of a butyl group and a chlorine atom attached to an undecane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-6-chloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Non-polar solvents like hexane or carbon tetrachloride

    Reaction Time: Several hours to ensure complete chlorination

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-6-chloroundecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, amines in organic solvents

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Major Products Formed

    Substitution: Formation of butyl-undecanol, butyl-undecylamine, or butyl-undecylthiol

    Oxidation: Formation of butyl-undecanoic acid or butyl-undecanol

    Reduction: Formation of undecane

Scientific Research Applications

6-Butyl-6-chloroundecane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 6-Butyl-6-chloroundecane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The butyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity. The pathways involved include:

    Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new bonds.

    Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

    6-Butyl-6-bromoundecane: Similar structure but with a bromine atom instead of chlorine.

    6-Butyl-6-iodoundecane: Contains an iodine atom, leading to different reactivity.

    6-Butyl-6-fluoroundecane: Fluorinated analog with distinct chemical properties.

Uniqueness

6-Butyl-6-chloroundecane is unique due to the presence of the chlorine atom, which imparts specific reactivity and chemical behavior. Compared to its brominated, iodinated, and fluorinated analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

5398-62-9

Molecular Formula

C15H31Cl

Molecular Weight

246.86 g/mol

IUPAC Name

6-butyl-6-chloroundecane

InChI

InChI=1S/C15H31Cl/c1-4-7-10-13-15(16,12-9-6-3)14-11-8-5-2/h4-14H2,1-3H3

InChI Key

KIKMZPHFJLZHMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC)(CCCCC)Cl

Origin of Product

United States

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